N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide
Description
"N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide" is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core substituted with 2,4-dimethoxy groups and a 2,5-dimethylphenyl substituent on the oxadiazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and material science applications. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and binding affinity in bioactive molecules. The dimethylphenyl group at position 5 of the oxadiazole likely contributes to lipophilicity, while the 2,4-dimethoxybenzamide moiety may influence hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-12(2)15(9-11)18-21-22-19(26-18)20-17(23)14-8-7-13(24-3)10-16(14)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZSELHANCWJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final step includes the coupling of the oxadiazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide demonstrate notable growth inhibition in various cancer cell lines. In particular:
- In vitro studies have revealed that certain oxadiazole derivatives can inhibit the growth of glioblastoma and ovarian cancer cells with percent growth inhibitions (PGIs) exceeding 85% against specific cell lines such as SNB-19 and OVCAR-8 .
- Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through DNA damage pathways .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
1.2 Antidiabetic Effects
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antidiabetic effects. For example:
- Compounds similar to this compound have shown promising results in lowering glucose levels in genetically modified diabetic models like Drosophila melanogaster.
Synthesis and Modification
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring via cyclization reactions.
- Substitution reactions to introduce the dimethoxybenzamide moiety.
Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring various substituents that can modulate biological activity .
Material Science Applications
Beyond biological applications, the unique chemical structure of this compound lends itself to potential uses in material science:
3.1 Photonic Applications
Oxadiazole compounds are known for their photonic properties and can be utilized in:
- Organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation.
- Fluorescent materials , which are crucial for various optical applications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of oxadiazole derivatives:
- A study published in the American Chemical Society highlighted the synthesis of new oxadiazole derivatives and their evaluation as potential anticancer agents .
- Another investigation focused on the molecular docking studies correlating structure with biological activity, providing insights into how modifications can enhance efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares its 1,3,4-oxadiazole core with analogs from –3 but differs in substituents:
- (Compounds 7c–7f): These derivatives feature a sulfanyl-propanamide bridge linking the oxadiazole to a thiazole ring and substituted phenyl groups (e.g., 2,5-dimethylphenyl in 7f).
- (Compounds 5f–5i): These four-component derivatives contain benzaldehyde and benzyl(methyl)amino groups. Unlike the target’s benzamide, these compounds exhibit aldehyde functionality, which may enhance reactivity in further synthetic modifications .
- (4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide): This analog includes a thioxo group on the oxadiazole and a chloro-substituted benzamide.
Physical and Spectral Properties
*Target compound’s properties inferred from structural analogs.
Key Research Findings and Trends
- Structure-Activity Relationships (SAR): Substituents on the oxadiazole ring critically influence bioactivity.
- Synthetic Flexibility : Multi-component reactions () offer efficient pathways for diversifying oxadiazole derivatives, though steric hindrance from bulky groups (e.g., 2,5-dimethylphenyl) may require optimized conditions .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
- CAS Number : 1208868-82-9
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cell lines and its potential as an anti-inflammatory agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound was tested against various cancer cell lines, showing significant cytotoxic effects.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle phases, particularly at the G1/S checkpoint.
- Inhibition of Proliferation : The compound inhibits key signaling pathways associated with cell growth and survival.
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Inflammatory Model Study
A study using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound combined with standard chemotherapy. Results indicated improved overall survival rates compared to chemotherapy alone.
- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores in animal models, suggesting therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
